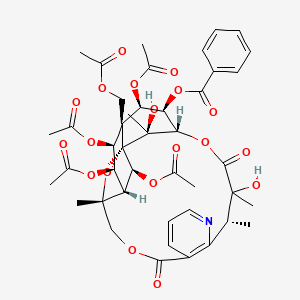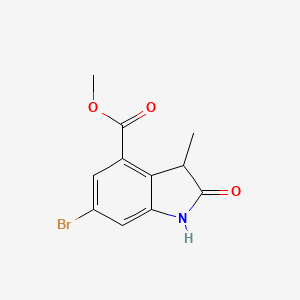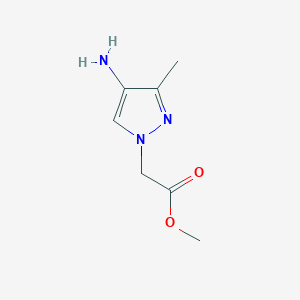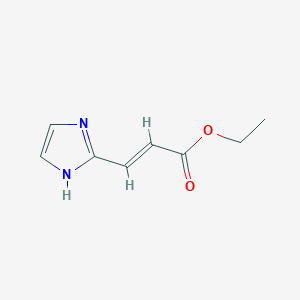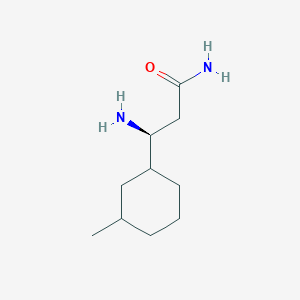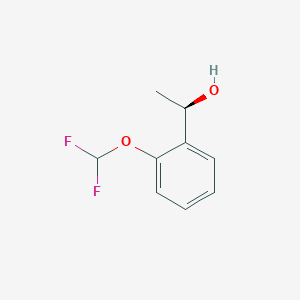
(R)-1-(2-(Difluoromethoxy)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-(Difluoromethoxy)phenyl)ethanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Difluoromethoxy)phenyl)ethanol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperatures and pressures to optimize yield and enantiomeric purity .
Industrial Production Methods
Industrial production of ®-1-(2-(Difluoromethoxy)phenyl)ethanol may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-(Difluoromethoxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(difluoromethoxy)benzaldehyde, while reduction may produce 2-(difluoromethoxy)ethylbenzene .
Aplicaciones Científicas De Investigación
®-1-(2-(Difluoromethoxy)phenyl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ®-1-(2-(Difluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, resulting in various physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-(Difluoromethoxy)phenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(Difluoromethoxy)benzaldehyde: A precursor in the synthesis of ®-1-(2-(Difluoromethoxy)phenyl)ethanol.
2-(Difluoromethoxy)ethylbenzene: A reduced form of the compound with different chemical properties.
Uniqueness
®-1-(2-(Difluoromethoxy)phenyl)ethanol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the difluoromethoxy group also imparts distinct chemical properties, such as increased lipophilicity and stability .
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
(1R)-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9,12H,1H3/t6-/m1/s1 |
Clave InChI |
JDCCMEBGZPSFEE-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1OC(F)F)O |
SMILES canónico |
CC(C1=CC=CC=C1OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
![3-Chloro-6-[methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13062161.png)

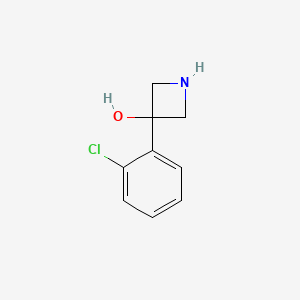
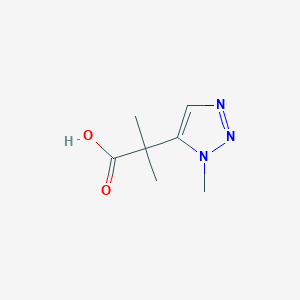
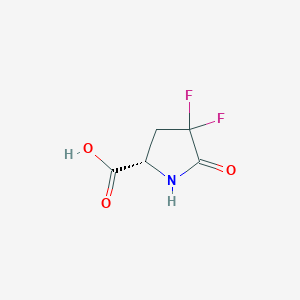

![5-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13062209.png)
![(E)-{[3-nitro-4-(piperidin-1-yl)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13062212.png)
